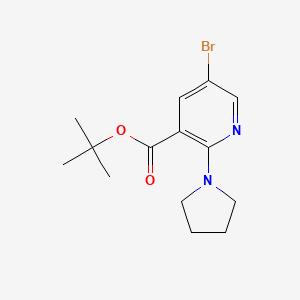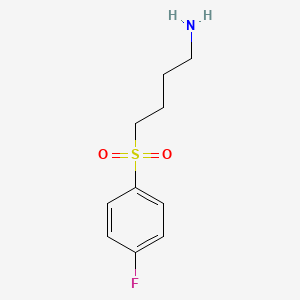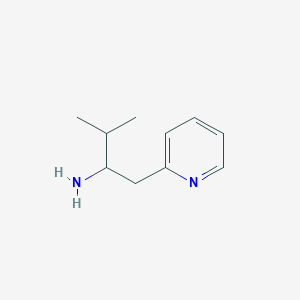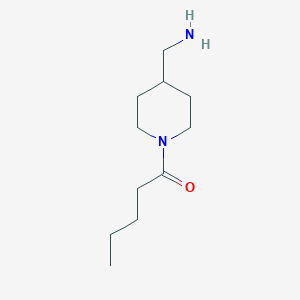
5-Bromo-2-pyrrolidin-1-yl-nicotinic acid tert-butyl ester
Übersicht
Beschreibung
5-Bromo-2-pyrrolidin-1-yl-nicotinic acid tert-butyl ester (5-Br-PNA-tBu) is a novel small molecule agonist of the nicotinic acetylcholine receptor (nAChR). It is an important research tool for studying the structure and function of the nAChR and its associated signaling pathways. 5-Br-PNA-tBu has been used in a variety of scientific research applications, such as cell culture studies, electrophysiological recordings, and biochemical assays.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-pyrrolidin-1-yl-nicotinic acid tert-butyl ester has been used in a variety of scientific research applications. It has been used in cell culture studies to study the effects of nAChR activation on cell proliferation, differentiation, and migration. It has also been used in electrophysiological recordings to study the effects of nAChR activation on neuronal excitability. In addition, 5-Bromo-2-pyrrolidin-1-yl-nicotinic acid tert-butyl ester has been used in biochemical assays to study the effects of nAChR activation on the release of neurotransmitters such as acetylcholine and dopamine.
Wirkmechanismus
5-Bromo-2-pyrrolidin-1-yl-nicotinic acid tert-butyl ester binds to the nAChR and activates it, resulting in the opening of an ion channel. This allows the influx of calcium and sodium ions into the cell, resulting in a depolarization of the cell membrane. This depolarization triggers the release of neurotransmitters, such as acetylcholine and dopamine, from the cell.
Biochemical and Physiological Effects
The activation of the nAChR by 5-Bromo-2-pyrrolidin-1-yl-nicotinic acid tert-butyl ester has been shown to have a variety of biochemical and physiological effects. Activation of the nAChR has been shown to increase the release of neurotransmitters, such as acetylcholine and dopamine. In addition, activation of the nAChR has been shown to increase the expression of genes involved in cell proliferation, differentiation, and migration.
Vorteile Und Einschränkungen Für Laborexperimente
5-Bromo-2-pyrrolidin-1-yl-nicotinic acid tert-butyl ester has several advantages for use in laboratory experiments. It is a highly selective agonist of the nAChR, meaning that it only activates the nAChR and not other receptors. In addition, it is a small molecule, meaning that it is easy to handle and store. However, it does have some limitations. It is not very stable in solution, meaning that it must be used quickly after preparation. In addition, it has a relatively low affinity for the nAChR, meaning that it may not be suitable for studies requiring high concentrations of agonist.
Zukünftige Richtungen
Future research on 5-Bromo-2-pyrrolidin-1-yl-nicotinic acid tert-butyl ester could focus on developing more stable derivatives of the molecule that are better suited for use in laboratory experiments. In addition, further studies could be conducted to investigate the effects of 5-Bromo-2-pyrrolidin-1-yl-nicotinic acid tert-butyl ester on other cellular processes, such as apoptosis and autophagy. Finally, further research could be conducted to investigate the effects of 5-Bromo-2-pyrrolidin-1-yl-nicotinic acid tert-butyl ester on other receptor systems, such as the G-protein coupled receptor (GPCR) system.
Eigenschaften
IUPAC Name |
tert-butyl 5-bromo-2-pyrrolidin-1-ylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)11-8-10(15)9-16-12(11)17-6-4-5-7-17/h8-9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWLGTDSBROULU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N=CC(=C1)Br)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-pyrrolidin-1-yl-nicotinic acid tert-butyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[(4-Chlorophenyl)methyl]amino}benzonitrile](/img/structure/B1486330.png)

![Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B1486332.png)



![2-[4-(Aminomethyl)piperidin-1-yl]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B1486337.png)
![N-[2-(4-fluorophenyl)ethyl]-4-methylcyclohexan-1-amine](/img/structure/B1486340.png)
![6-[3-Methyl-4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid](/img/structure/B1486341.png)
![1-{[(tert-Butoxycarbonyl)amino]methyl}-5-oxaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B1486342.png)

![Boron, [5-[(3,5-dimethyl-2H-pyrrol-2-ylidene-N-methyl)]-N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-1H-pyrrole-2-propanamidato-]difluoro-](/img/structure/B1486347.png)

